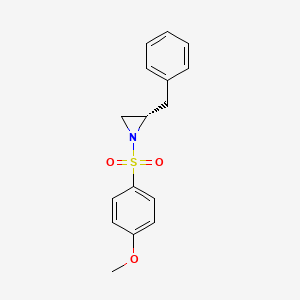
(2S)-2-benzyl-1-(4-methoxyphenyl)sulfonylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-benzyl-1-(4-methoxyphenyl)sulfonylaziridine is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound features a benzyl group and a methoxyphenylsulfonyl group attached to the aziridine ring, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-benzyl-1-(4-methoxyphenyl)sulfonylaziridine typically involves the following steps:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate precursor, such as an epoxide or a halide, with a nitrogen source like ammonia or an amine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the aziridine.
Attachment of the Methoxyphenylsulfonyl Group: This step involves the reaction of the aziridine with a sulfonyl chloride derivative, such as 4-methoxybenzenesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-benzyl-1-(4-methoxyphenyl)sulfonylaziridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the sulfonyl group or the reduction of the aziridine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to deprotected aziridines or amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving aziridines.
Medicine: Aziridines are known for their potential as anticancer agents, and this compound could be explored for similar applications.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S)-2-benzyl-1-(4-methoxyphenyl)sulfonylaziridine involves its reactivity due to the strained aziridine ring. The compound can interact with nucleophiles, leading to ring-opening reactions. These interactions can target specific molecular pathways, depending on the biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-benzyl-1-(4-nitrophenyl)sulfonylaziridine
- (2S)-2-benzyl-1-(4-chlorophenyl)sulfonylaziridine
- (2S)-2-benzyl-1-(4-methylphenyl)sulfonylaziridine
Uniqueness
(2S)-2-benzyl-1-(4-methoxyphenyl)sulfonylaziridine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity
Propiedades
Número CAS |
219738-94-0 |
|---|---|
Fórmula molecular |
C16H17NO3S |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
(2S)-2-benzyl-1-(4-methoxyphenyl)sulfonylaziridine |
InChI |
InChI=1S/C16H17NO3S/c1-20-15-7-9-16(10-8-15)21(18,19)17-12-14(17)11-13-5-3-2-4-6-13/h2-10,14H,11-12H2,1H3/t14-,17?/m0/s1 |
Clave InChI |
CKSBMYLGURDCEW-MBIQTGHCSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]2CC3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)N2CC2CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


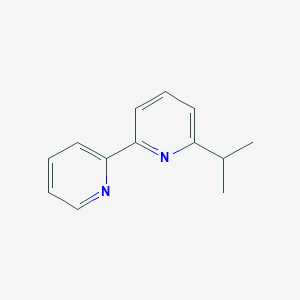

![Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-](/img/structure/B14235899.png)
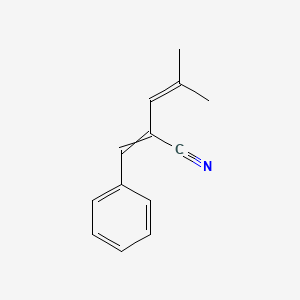
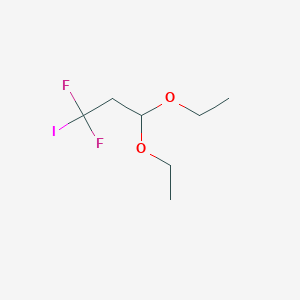
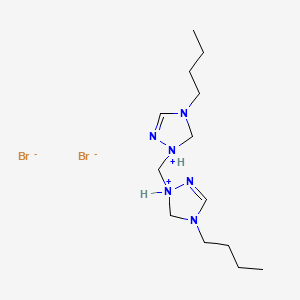
![2-[(6-Amino-9H-purin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14235933.png)
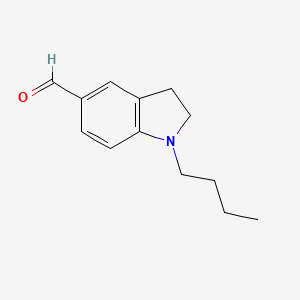

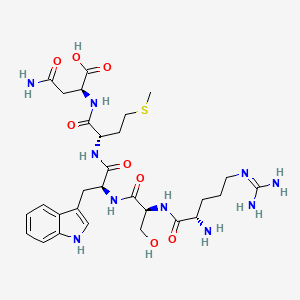
![(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14235955.png)
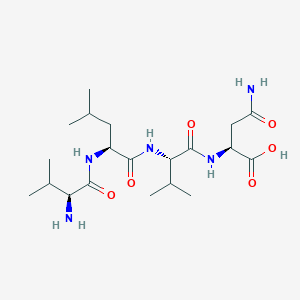

![5-Ethyl-8-oxo-2-sulfanylidene-2,3,5,8-tetrahydro[1,3]thiazolo[5,4-g]quinoline-7-carboxylic acid](/img/structure/B14235983.png)
